molecular formula C14H9ClFNOS2 B6010167 3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B6010167
M. Wt: 325.8 g/mol
InChI Key: GFSQOUYZAYUEPP-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a halogenated benzothiophene derivative characterized by a carboxamide group at the 2-position of the benzothiophene core. Key structural features include:

  • Halogen substituents: A chlorine atom at position 3 and a fluorine atom at position 4 of the benzothiophene ring.
  • Carboxamide side chain: The amide nitrogen is substituted with a thiophen-2-ylmethyl group, introducing heteroaromaticity from the thiophene moiety.

The presence of halogens (Cl, F) enhances lipophilicity and metabolic stability, while the carboxamide group facilitates hydrogen bonding, critical for target binding in drug design. Structural analogs often differ in halogenation patterns, core heterocycles, or side-chain modifications, leading to divergent physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNOS2/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(18)17-7-8-3-2-6-19-8/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQOUYZAYUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate

Activation of the carboxylic acid using thionyl chloride (SOCl2_2) or oxalyl chloride generates the corresponding acid chloride, which reacts with the amine in the presence of a base such as triethylamine. For example, in, a quinazoline derivative was converted to its acid chloride and coupled with a morpholine sidechain under mild conditions (0–25°C). Applied to the target compound, this method would involve:

Benzothiophene-2-CO2HSOCl2Benzothiophene-2-COCl(Thiophen-2-yl)CH2NH2Target Compound\text{Benzothiophene-2-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Benzothiophene-2-COCl} \xrightarrow{\text{(Thiophen-2-yl)CH}2\text{NH}2} \text{Target Compound}

This route typically achieves yields of 70–85% but requires careful handling of moisture-sensitive intermediates.

Coupling Reagents

Modern peptide coupling reagents such as HATU or EDC/HOBt enable direct amide bond formation without isolating the acid chloride. For instance, describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to couple a quinazoline acid with an amine, achieving >90% conversion. This method minimizes side reactions and is compatible with a broader range of solvents, including DMF and dichloromethane.

Purification and Crystallization Techniques

Final product purity is critical for pharmaceutical applications. Crystallization and chromatography are the most common purification methods:

Solvent-Antisolvent Crystallization

As detailed in, mixing the crude product with a solvent system such as isobutyl acetate/nitromethane followed by gradual cooling induces crystallization. This approach yielded a novel crystalline form (Form-R) with >99% purity, as confirmed by X-ray diffraction.

Column Chromatography

For non-crystalline intermediates, silica gel chromatography using gradients of ethyl acetate/hexane or methylene chloride/methanol effectively removes impurities. In, purification of a benzothiophene piperazine derivative using 19:1 CH2_2Cl2_2/MeOH provided material with 98% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

Step Method Conditions Yield Purity
Benzothiophene synthesisOne-pot cyclizationEt3_3N, DMF, 60°C, 6h75–85%95%
HalogenationDirected lithiationLDA, THF, -78°C, 2h60–70%90%
Amide couplingEDC/HOBtRT, CH2_2Cl2_2, 12h85–90%98%
CrystallizationIsobutyl acetate60°C → 25°C, 1h90%99%

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Grignard reagents, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Binding to Enzymes: : The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways.

  • Modulation of Receptors: : The compound may interact with receptors on the cell surface, modulating their activity and affecting cellular responses. This can include interactions with G-protein-coupled receptors (GPCRs) or ion channels.

  • Interference with DNA/RNA: : The compound may bind to DNA or RNA, interfering with their function and affecting gene expression. This can lead to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

a) 3-Chloro-N-phenyl-phthalimide ()
  • Core structure : Phthalimide (isoindole-1,3-dione) vs. benzothiophene.
  • Substituents : Chlorine at position 3 and a phenyl group on the nitrogen.
  • Applications: Used in polymer synthesis (e.g., polyimides) due to its role as a monomer precursor .
  • Key differences :
    • The phthalimide core lacks sulfur atoms and the fused thiophene ring present in the target compound.
    • The phenyl substituent in 3-chloro-N-phenyl-phthalimide contrasts with the thiophene-containing side chain of the target compound, impacting solubility and intermolecular interactions.
b) Unsubstituted Benzothiophene-2-carboxamide
  • Core structure : Benzothiophene without halogen substituents.
  • Substituents : Carboxamide group at position 2.
  • Applications : Explored as a scaffold for anticancer agents.
  • Key differences :
    • Absence of halogens reduces electronegativity and binding affinity to hydrophobic protein pockets.
    • Lower molecular weight compared to the target compound (due to missing Cl/F).
c) Fluorinated Benzofuran Derivatives
  • Core structure : Benzofuran (oxygen-containing) vs. benzothiophene (sulfur-containing).
  • Substituents : Fluorine at analogous positions.
  • Applications : Antiviral and anti-inflammatory agents.
  • Key differences :
    • Sulfur in benzothiophene enhances π-π stacking interactions compared to oxygen in benzofuran.
    • Thiophene-methyl side chain in the target compound may improve metabolic stability over simpler alkyl chains.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Halogen Substituents Side Chain Key Applications
Target Compound ~323.8 (calc.) Benzothiophene Cl (C3), F (C4) Thiophen-2-ylmethyl Pharmacological research
3-Chloro-N-phenyl-phthalimide () 261.67 Phthalimide Cl (C3) Phenyl Polymer synthesis
Unsubstituted Benzothiophene-2-carboxamide ~217.3 Benzothiophene None Variable Drug discovery
Fluorinated Benzofuran Analogue ~250–280 Benzofuran F (C4) Variable Antiviral agents

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing Cl and F substituents in the target compound polarize the benzothiophene core, enhancing interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets).
  • Crystallographic Insights : Tools like SHELX () are critical for resolving crystal structures of such compounds, revealing how halogen bonding and π-stacking influence molecular packing .

Biological Activity

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with chloro and fluoro substituents, which are known to enhance biological activity through improved binding affinities to molecular targets. The presence of the thiophenyl group may also contribute to its pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, certain N-heterocycles have shown effectiveness against viral infections, with EC50 values indicating potent activity at low concentrations. While specific data for this compound is limited, its structural analogs have demonstrated significant antiviral effects, suggesting potential efficacy in this area .

Anticancer Potential

Compounds containing benzothiophene moieties have been investigated for their anticancer properties. For example, related compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as the MAPK/ERK pathway .

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. The electron-withdrawing chloro and fluoro groups can enhance its binding affinity to target proteins, potentially leading to altered enzyme activity or receptor modulation. This interaction could result in downstream effects on cellular processes such as proliferation and apoptosis .

Case Studies

  • Antiviral Efficacy : A study on structurally similar compounds demonstrated that certain derivatives exhibited EC50 values below 5 μM against various viruses, indicating a strong antiviral potential. Although direct studies on our compound are scarce, these findings suggest a promising direction for future research .
  • Anticancer Activity : In vitro studies on related benzothiophene derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 μM. These compounds induced apoptosis through caspase activation and mitochondrial dysfunction .

Data Summary

Property Value
Molecular FormulaC14H12ClFNS
Molecular Weight295.77 g/mol
Antiviral EC50<5 μM (similar compounds)
Anticancer IC5010-30 μM (related derivatives)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via reductive amination, a method validated for structurally related benzothiophene derivatives. For example, NaBH₄/I₂ in methanol under neutral conditions at room temperature efficiently reduces imine intermediates to secondary amines, as demonstrated in the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline . Key steps include:

  • Formation of the imine intermediate between the aldehyde and amine.
  • Reduction using NaBH₄/I₂, which avoids harsh acidic/basic conditions, preserving sensitive functional groups.
  • Purification via column chromatography or recrystallization.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm). For example, thiophene protons typically appear as multiplet signals .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₂ClFNO₂S₂: 380.0).
  • Melting Point : Compare observed mp (e.g., 214–216°C for related compounds) with literature values .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Methodological Answer : Initial screening includes:

  • Kinase Inhibition Assays : Test against mitogen-activated protein kinase 1 (MAPK1) at 1–10 µM concentrations, given structural similarities to compounds targeting cell proliferation pathways .
  • Antimicrobial Susceptibility Testing : Use microbroth dilution (MIC determination) against Gram-positive/negative strains, as seen in benzothiazole derivatives with chloro substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/fluoro positioning) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent Variation : Compare analogs with halogen substitutions (e.g., 3-chloro vs. 4-fluoro) using cytotoxicity assays (IC₅₀ in cancer cell lines). For instance, 3-chloro groups enhance electrophilicity, improving binding to cysteine residues in target enzymes .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with MAPK1’s ATP-binding pocket .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The chloro group at position 3 undergoes SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) due to electron-withdrawing effects from adjacent fluorine and benzothiophene moieties. Key evidence:

  • Kinetic Studies : Monitor reaction rates with thiols or amines using HPLC.
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) reveal charge distribution at C3, favoring nucleophilic attack .

Q. How are reactive intermediates stabilized during multi-step synthesis?

  • Methodological Answer :

  • Imine Stabilization : Use anhydrous MeOH and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Temperature Control : Maintain 0–5°C during acyl chloride additions to minimize side reactions, as shown in the synthesis of thioacetamide derivatives .
  • Workup Strategies : Quench reactive intermediates (e.g., NaHCO₃ for acidic byproducts) and employ rapid column chromatography.

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Confirm cytotoxicity via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential tests.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide) to identify trends .

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